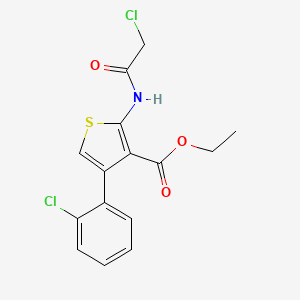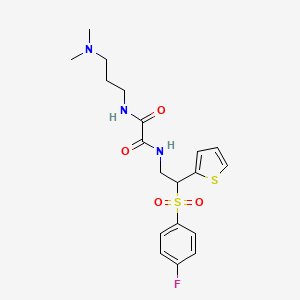![molecular formula C14H10FN5O2 B2701741 6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide CAS No. 1385454-68-1](/img/structure/B2701741.png)
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups including a pyridine ring, an oxadiazole ring, and a carboxamide group. These functional groups are common in many pharmaceutical compounds due to their diverse reactivity and potential biological activity .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized through various organic reactions such as nucleophilic substitution, condensation, and cyclization . The yields for these reactions can vary widely depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the carboxamide group can participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like carboxamide would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into compounds structurally related to 6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide often focuses on their synthesis, crystal structure, and physicochemical properties. For example, the synthesis and crystal structure of similar compounds have been explored through various chemical reactions and density functional theory (DFT) studies, revealing insights into their molecular structures and potential applications in pharmaceuticals and materials science (Qin et al., 2019). These studies typically employ techniques like FT-IR, NMR spectroscopy, and X-ray diffraction to confirm the structures and investigate the electronic and conformational properties of the compounds.
Pharmacological Potential
Compounds with similar structures have been evaluated for their potential in various pharmacological applications, including as potassium-competitive acid blockers (P-CABs) with significant in vivo activity and favorable pharmacokinetic properties (Palmer et al., 2007). Additionally, their roles in inhibiting human immunodeficiency virus (HIV) integrase as part of drug discovery programs highlight their importance in developing treatments for chronic conditions (Monteagudo et al., 2007).
Materials Science Applications
The synthesis and computational studies of related compounds have provided insights into their non-linear optical (NLO) properties and potential applications in materials science, such as in the development of new optical materials and light-emitting diodes (LEDs) (Jayarajan et al., 2019). These studies involve detailed experimental and computational analyses to understand the electronic properties and potential applications of these compounds in advanced materials and technologies.
Propiedades
IUPAC Name |
6-fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c15-11-2-1-10(7-17-11)14(21)18-8-12-19-13(20-22-12)9-3-5-16-6-4-9/h1-7H,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXGOZUQOWGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NC(=NO2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701661.png)

![N-[3-[2-(2-Methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2701663.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)

![(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid](/img/structure/B2701670.png)

![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone](/img/structure/B2701674.png)
![Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride](/img/structure/B2701679.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)